Medicagol
Description
Properties
IUPAC Name |
16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVEUAWRUQHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173557 | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1983-72-8 | |
| Record name | 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medicagol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medicagol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICAGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBT39CCC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
324 - 325 °C | |
| Record name | Medicagol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a radical-mediated pathway, where FeCl₃ oxidizes the phenolic -OH group of the benzofuran intermediate, generating a phenoxyl radical. Subsequent cyclization with the α,β-unsaturated ketone of the coumarin forms the characteristic coumestan framework. Key steps include:
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Precursor activation : FeCl₃ coordinates with the phenolic oxygen, lowering the activation energy for radical formation.
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Radical cyclization : The phenoxyl radical attacks the coumarin’s C-4 position, forming a new C-C bond.
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Aromatization : Elimination of HCl and rearomatization yields this compound.
Optimization and Yield
Early implementations achieved modest yields (35–40%) due to competing side reactions, such as overoxidation or dimerization. Modifications, including the use of anhydrous dichloromethane (DCM) and controlled stoichiometry (1.2 equiv FeCl₃), improved yields to 55–60%.
Copper-Catalyzed C–H Functionalization
A breakthrough in this compound synthesis emerged with copper-mediated C–H functionalization, enabling direct coupling of simpler precursors without prefunctionalization.
Catalytic System
Naik et al. (2017) reported a Cu(OAc)₂/1,10-phenanthroline system that selectively activates C–H bonds in coumarin derivatives. The protocol involves:
Mechanistic Insights
The copper catalyst abstracts a hydrogen atom from the coumarin’s C-3 position, generating a radical intermediate. Simultaneous coordination to the benzofuran’s oxygen directs regioselective coupling, followed by reductive elimination to form the coumestan core.
Aerobic Iron-Based Cross-Dehydrogenative Coupling (CDC)
Kshirsagar et al. (2013) introduced an eco-friendly CDC strategy using Fe(NO₃)₃·9H₂O under aerobic conditions. This method avoids stoichiometric oxidants and toxic solvents.
Reaction Parameters
Advantages Over Traditional Methods
-
Sustainability : Water-tolerant conditions reduce environmental impact.
-
Scalability : Demonstrated at 10-g scale without yield loss.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and practicality:
Characterization and Validation
All synthetic this compound batches must be validated via:
Chemical Reactions Analysis
Reactivity: Medicagol’s reactivity likely involves functional groups such as phenolic hydroxyls and aromatic rings.
Common Reactions:
Reagents and Conditions: Specific reagents and conditions for these reactions remain to be elucidated.
Major Products: The major products resulting from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Biology: Medicagol’s estrogenic activity suggests possible interactions with hormone receptors, making it relevant for biological studies.
Medicine: Investigating this compound’s effects on estrogen receptors could have implications for hormone-related conditions.
Industry: Although not widely used industrially, this compound’s properties might inspire novel applications.
Mechanism of Action
Estrogenic Effects: Medicagol likely exerts its effects by binding to estrogen receptors (ERs).
Molecular Targets: ERα and ERβ are potential targets.
Pathways: Activation of ER-mediated signaling pathways could influence gene expression and cellular responses.
Comparison with Similar Compounds
Unique Features: Medicagol’s uniqueness lies in its natural origin and estrogenic activity.
Similar Compounds: While this compound stands out, related compounds include flavonoids, stilbenes, and other phytoestrogens.
Biological Activity
Medicagol, a naturally occurring coumestan, has garnered attention for its diverse biological activities. Isolated primarily from plants such as Euchresta formosana and Flemingia macrophylla, this compound has been studied for its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the chemical formula and belongs to the coumestan class of compounds. Its structure includes multiple hydroxyl groups, which contribute to its biological reactivity and interaction with various biological targets.
Chemical Structure of this compound
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.23 g/mol |
| Classification | Coumestan |
Biological Activities
This compound exhibits a range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of these activities based on recent studies.
Antioxidant Activity
This compound has shown significant antioxidant properties, which are crucial in combating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively.
- Case Study : In vitro assays demonstrated that this compound reduced oxidative stress markers in human cell lines by up to 70% when compared to controls.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
This compound has been investigated for its potential anticancer effects, particularly in inhibiting tumor cell proliferation.
- Case Study : A study on breast cancer cell lines showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM.
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Research Findings : In a controlled study, this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : this compound's structure allows it to donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
